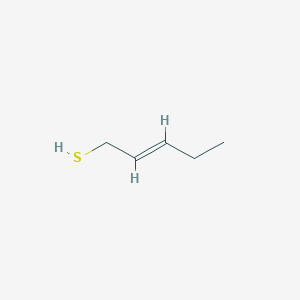
Pent-2-ene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-ene-1-thiol is an organic compound with the molecular formula C5H10S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to an alkene, specifically at the second carbon of a pentene chain. Thiols are known for their strong and often unpleasant odors, and this compound is no exception, possessing a strong garlic-like smell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-ene-1-thiol can be synthesized through various methods, including thiol-ene “click” reactions. These reactions involve the addition of thiols to alkenes under mild conditions, often using a radical initiator or a base to generate the thiolate anion . One common method involves the reaction of 2-pentene with hydrogen sulfide in the presence of a catalyst such as triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves the same thiol-ene reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient product isolation .
Chemical Reactions Analysis
Types of Reactions
Pent-2-ene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
Pent-2-ene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in thiol-ene “click” chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein thiolation and redox biology.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of biocompatible materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of pent-2-ene-1-thiol primarily involves its thiol group. In thiol-ene reactions, the thiol group reacts with alkenes to form thioethers. This reaction can be initiated by radicals or bases, leading to the formation of a thiolate anion, which then adds to the alkene . The molecular targets and pathways involved depend on the specific application, such as protein thiolation in biological systems or polymer formation in industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-thiol (Allyl mercaptan): Similar structure but with a shorter carbon chain.
2-Butene-1-thiol: Similar structure but with one less carbon atom.
2-Hexene-1-thiol: Similar structure but with one more carbon atom.
Uniqueness
Pent-2-ene-1-thiol is unique due to its specific carbon chain length and position of the thiol group, which confer distinct chemical properties and reactivity. Its intermediate chain length makes it versatile for various applications, balancing reactivity and stability .
Properties
Molecular Formula |
C5H10S |
|---|---|
Molecular Weight |
102.20 g/mol |
IUPAC Name |
(E)-pent-2-ene-1-thiol |
InChI |
InChI=1S/C5H10S/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+ |
InChI Key |
YOTUISMXINCMRE-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CS |
Canonical SMILES |
CCC=CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















